N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
A study highlighted the synthesis of methoxy substituted benzothiazole derivatives, including N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide, and their potent antibacterial activity against Pseudomonas aeruginosa. This bacterium is known for its resistance to many antimicrobial agents, making these derivatives significant for their potential to combat bacterial infections (Gupta, 2018).
Synthesis and Characterization
Another study focused on the synthesis, crystal growth, and characterization of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. It explored the compound's optical, thermal, biological, and nonlinear optical (NLO) properties. The findings indicate potential applications in material science, particularly in the development of materials with desirable thermal stability and NLO properties (Prabukanthan et al., 2020).
Heterocyclic Compound Applications
The study by Prabukanthan et al. also revealed that N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits antibacterial and antifungal activities, suggesting its use in pharmaceutical applications to treat microbial infections. Furthermore, the compound showed significant second harmonic generation (SHG) efficiency, indicating its utility in photonics and laser technology (Prabukanthan et al., 2020).
Synthetic Chemistry Advances
Research into the synthesis of novel nitro substituted benzothiazole derivatives, including methodologies for creating these compounds, underlines the importance of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide in advancing synthetic chemistry practices. These methodologies facilitate the exploration of benzothiazole derivatives for various scientific applications (Gerasyuto et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-5-3-4-6-11(9)15(20)18-16-17-14-12(23-2)7-10(19(21)22)8-13(14)24-16/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGBKWNNGPPRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
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